molecular formula C4H10ClN5 B1422438 methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride CAS No. 1269152-34-2

methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B1422438
CAS No.: 1269152-34-2
M. Wt: 163.61 g/mol
InChI Key: PFPWTFIFQNFADL-UHFFFAOYSA-N
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Description

Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride typically involves the cycloaddition reaction of an azide with an organic nitrile. One common method involves the use of sodium azide and trimethylsilyl chloride in the presence of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, under microwave heating . This method allows for the efficient formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted tetrazole derivatives.

Scientific Research Applications

Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and bind to enzyme active sites, thereby inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-3(5-2)4-6-8-9-7-4;/h3,5H,1-2H3,(H,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPWTFIFQNFADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 3
methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 4
methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 5
methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
Reactant of Route 6
methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride

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